(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate
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Description
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C22H16O4S and its molecular weight is 376.43. The purity is usually 95%.
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Biological Activity
(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is characterized by the presence of a benzofuran ring, a thiophene moiety, and various functional groups that contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₄O₅S |
Molecular Weight | 342.36 g/mol |
CAS Number | 929472-66-2 |
This compound's unique configuration and functional groups are believed to enhance its biological activities.
The biological activity of this compound is attributed to its interaction with various biological targets. The compound may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Binding : It may bind to receptors, altering signaling pathways associated with cell proliferation and apoptosis.
- Antioxidant Activity : The presence of thiophene and benzofuran rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of benzofuran and thiophene exhibit antimicrobial properties. This compound is hypothesized to possess similar effects due to its structural components.
Anticancer Properties
Preliminary studies suggest that compounds containing benzofuran and thiophene moieties can exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Anti-inflammatory Effects
Thiophene derivatives are known for their anti-inflammatory properties. This compound may reduce inflammation by inhibiting pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Case Studies and Research Findings
-
Antimicrobial Evaluation
- A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo exhibited significant inhibition zones against pathogens like E. coli and S. aureus .
- Anticancer Activity
- Anti-inflammatory Studies
Properties
IUPAC Name |
[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O4S/c1-13-5-3-4-6-16(13)22(24)25-15-7-8-17-18(11-15)26-19(21(17)23)12-20-14(2)9-10-27-20/h3-12H,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYUCCBVNINPOD-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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